5-(4-(Bromomethyl)phenyl)-1,2,3-thiadiazole 5-(4-(Bromomethyl)phenyl)-1,2,3-thiadiazole
Brand Name: Vulcanchem
CAS No.: 154586-22-8
VCID: VC16701284
InChI: InChI=1S/C9H7BrN2S/c10-5-7-1-3-8(4-2-7)9-6-11-12-13-9/h1-4,6H,5H2
SMILES:
Molecular Formula: C9H7BrN2S
Molecular Weight: 255.14 g/mol

5-(4-(Bromomethyl)phenyl)-1,2,3-thiadiazole

CAS No.: 154586-22-8

Cat. No.: VC16701284

Molecular Formula: C9H7BrN2S

Molecular Weight: 255.14 g/mol

* For research use only. Not for human or veterinary use.

5-(4-(Bromomethyl)phenyl)-1,2,3-thiadiazole - 154586-22-8

Specification

CAS No. 154586-22-8
Molecular Formula C9H7BrN2S
Molecular Weight 255.14 g/mol
IUPAC Name 5-[4-(bromomethyl)phenyl]thiadiazole
Standard InChI InChI=1S/C9H7BrN2S/c10-5-7-1-3-8(4-2-7)9-6-11-12-13-9/h1-4,6H,5H2
Standard InChI Key TWFBWCABIZOZMV-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1CBr)C2=CN=NS2

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a 1,2,3-thiadiazole ring—a five-membered heterocycle containing two nitrogen atoms and one sulfur atom—linked to a para-bromomethyl-substituted benzene ring. The molecular formula is C₉H₇BrN₂S, with a molecular weight of 255.14 g/mol. The bromomethyl group at the para position of the phenyl ring enhances electrophilic reactivity, making the compound a valuable precursor for nucleophilic substitution and cross-coupling reactions.

Table 1: Key Physicochemical Properties

PropertyValue/Description
CAS Number154586-22-8
Molecular FormulaC₉H₇BrN₂S
Molecular Weight255.14 g/mol
ReactivityHigh (bromomethyl group)
Primary UseSynthetic intermediate

Synthesis and Optimization Strategies

Bromination Pathways

The synthesis of 5-(4-(Bromomethyl)phenyl)-1,2,3-thiadiazole typically involves bromination of precursor molecules, such as 5-(4-methylphenyl)-1,2,3-thiadiazole, using reagents like N-bromosuccinimide (NBS) under radical-initiated conditions. Solvent choice (e.g., carbon tetrachloride or dichloromethane) and temperature (often 60–80°C) critically influence yield and selectivity.

Yield Optimization

  • Catalysts: Radical initiators like azobisisobutyronitrile (AIBN) improve bromination efficiency.

  • Solvent Effects: Non-polar solvents favor monobromination, minimizing di-substituted byproducts.

  • Temperature Control: Elevated temperatures accelerate reaction rates but may compromise selectivity.

Table 2: Representative Synthesis Conditions

PrecursorBrominating AgentSolventTemperature (°C)Yield (%)
5-(4-Methylphenyl)-thiadiazoleNBSCCl₄7068–72
5-(4-Methylphenyl)-thiadiazoleBr₂CH₂Cl₂6055–60

Chemical Reactivity and Derivative Synthesis

Nucleophilic Substitution

The bromomethyl group undergoes facile substitution with nucleophiles (e.g., amines, thiols), enabling access to diverse derivatives. For example:

  • Reaction with primary amines yields 5-(4-aminomethylphenyl)-1,2,3-thiadiazole derivatives.

  • Thiol substitution produces sulfanyl analogs, which have shown enhanced antimicrobial activity in related thiadiazoles .

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) allow aryl or heteroaryl groups to replace the bromine atom, expanding structural diversity. Such derivatives are explored for anticancer and anticonvulsant applications .

Applications in Drug Discovery

Prodrug Design

The bromomethyl group serves as a “handle” for prodrug functionalization, enabling controlled release of active metabolites. This strategy improves pharmacokinetics in related compounds .

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